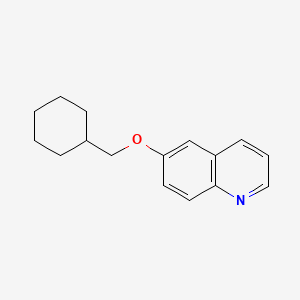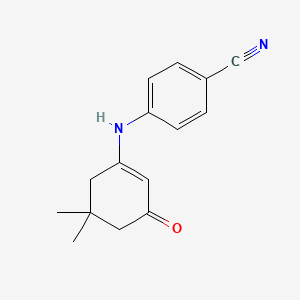
N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride is a quaternary ammonium compound with a molecular formula of C13H21ClN2O2. This compound is characterized by the presence of a nitrobenzyl group attached to the nitrogen atom of the ethanaminium moiety. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride typically involves the reaction of N,N-diethylethanamine with 3-nitrobenzyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
N,N-diethylethanamine+3-nitrobenzyl chloride→N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloride ion can be substituted with other anions such as bromide or iodide using appropriate halide salts.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of the corresponding amine and nitrobenzyl alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Substitution: Sodium bromide, sodium iodide
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: N,N-Diethyl-N-(3-aminobenzyl)ethanaminium chloride
Substitution: N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium bromide or iodide
Hydrolysis: N,N-diethylethanamine, 3-nitrobenzyl alcohol
Aplicaciones Científicas De Investigación
N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the production of surfactants and detergents.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride involves its interaction with cellular membranes. The compound can disrupt the lipid bilayer, leading to increased permeability and potential cell lysis. The nitro group may also participate in redox reactions, contributing to its antimicrobial properties.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Diethyl-N-(4-nitrobenzyl)ethanaminium chloride
- N,N-Diethyl-N-(2-nitrobenzyl)ethanaminium chloride
- N,N-Diethyl-N-(3-nitrophenyl)ethanaminium bromide
Uniqueness
N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride is unique due to the specific positioning of the nitro group on the benzyl ring, which influences its chemical reactivity and interaction with biological membranes. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
Propiedades
Número CAS |
34906-32-6 |
|---|---|
Fórmula molecular |
C13H21ClN2O2 |
Peso molecular |
272.77 g/mol |
Nombre IUPAC |
triethyl-[(3-nitrophenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C13H21N2O2.ClH/c1-4-15(5-2,6-3)11-12-8-7-9-13(10-12)14(16)17;/h7-10H,4-6,11H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
RHKVSAAWZQQCDH-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CC)(CC)CC1=CC(=CC=C1)[N+](=O)[O-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B14124523.png)

![8-[4-(4-methoxyphenyl)piperazin-1-yl]-7-[3-[8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,6-dioxopurin-7-yl]propyl]-3-methylpurine-2,6-dione](/img/structure/B14124537.png)

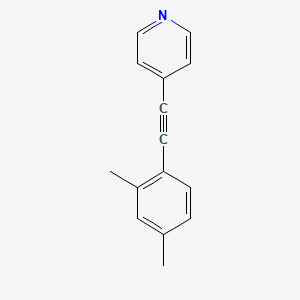
![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B14124554.png)
![(1E)-N-hydroxy-3,3,6-trimethyl-3,4-dihydro[1]benzoselenopheno[2,3-c]quinolin-1(2H)-imine](/img/structure/B14124558.png)
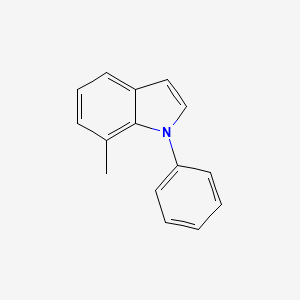
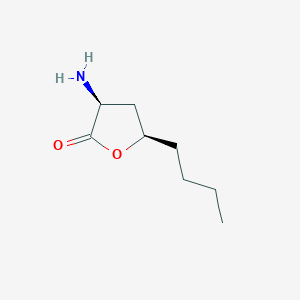
![3,5-bis[(fluorosulfonyl)oxy]-Benzoic acid](/img/structure/B14124568.png)

